3-Chloroalanine
Overview
Description
3-chloroalanine is a chloroalanine obtained by replacement of one of the methyl hydrogens of alanine by a chloro group. It is a non-proteinogenic alpha-amino acid, an organochlorine compound and a chloroalanine.
Scientific Research Applications
Enzymatic Transformations in Amino Acid Synthesis
3-Chloroalanine plays a significant role in the enzymatic transformation of amino acids. Nagasawa and Yamada (1986) discussed the combination of enzymatic and chemical synthetic processes for producing useful compounds, specifically focusing on transforming chemically synthesized this compound into valuable amino acids (Nagasawa & Yamada, 1986).
Role in l-β-Chloroalanine Synthesis
Kato, Fukumoto, and Asano (1993) investigated synthesizing optically pure l-β-chloroalanine from 3-chloropyruvate using various dehydrogenases. This research highlighted the significance of this compound as an intermediate in the synthesis of several l-amino acids, emphasizing its chemical stability and efficiency in enzymatic reactions (Kato, Fukumoto, & Asano, 1993).
Inhibition of Serine Palmitoyltransferase
Medlock and Merrill (1987) explored the effects of beta-chloroalanine on serine palmitoyltransferase activity and sphingolipid biosynthesis. Their research provided insights into the inhibitory potential of beta-chloroalanine on specific biochemical pathways, demonstrating its relevance in studying cellular metabolism and enzyme activity (Medlock & Merrill, 1987).
Investigation in Alanine Racemase Inhibition
The study by Henderson and Johnston (1976) focused on the differential inhibition of Alanine Racemase by the enantiomers of beta-chloroalanine. Their findings revealed that this compound could inhibit this enzyme in a highly specific manner, further contributing to our understanding of enzyme-substrate interactions and inhibition mechanisms (Henderson & Johnston, 1976).
Collagenase Activity Inhibition
A study by Davies, Horwitz, and Davies (1994) investigated the effects of N-chlorotaurine and related compounds on collagenase activity. They found that while N-chloroalanine did not inhibit collagenase, it increased the proteolytic susceptibility of collagen, suggesting a specific biochemical role for N-chloroalanine derivatives in biological systems (Davies, Horwitz, & Davies, 1994).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-Chloroalanine is the enzyme 1-aminocyclopropane-1-carboxylate deaminase, which is found in Pseudomonas sp. (strain ACP) . This enzyme plays a crucial role in the metabolism of certain amino acids.
Mode of Action
This compound interacts with its target enzyme by replacing one of the methyl hydrogens of alanine with a chloro group . This interaction alters the enzyme’s function, leading to changes in the metabolic processes it regulates.
Biochemical Pathways
Two putative degradation pathways for this compound have been identified . The first pathway involves a phenol monooxygenase followed by ortho-cleavage of the aromatic ring. The second pathway involves a benzoate dioxygenase and subsequent meta-cleavage of the aromatic ring .
Pharmacokinetics
It is known to be a white, water-soluble solid . It is insoluble in water but soluble in ethanol, ether, acid solution, and organic solvents . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility properties can affect its distribution and availability in different environments . Furthermore, its stability and efficacy can be influenced by factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
3-Chloroalanine plays a significant role in biochemical reactions, particularly in the synthesis of other amino acids. The hydrolysis of 3-chloro-D-alanine is catalyzed by the enzyme 3-chloro-D-alanine dehydrochlorinase, resulting in the formation of pyruvate and ammonium chloride . This reaction highlights the compound’s interaction with enzymes and its role in amino acid metabolism.
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the synthesis of D-cysteine from 3-chloro-D-alanine and hydrogen sulfide by the enzyme 3-chloro-D-alanine hydrogen chloride-lyase (deaminating) of Pseudomonas putida . This interaction impacts cellular metabolism and the synthesis of essential amino acids.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes. The enzyme 3-chloro-D-alanine dehydrochlorinase catalyzes the hydrolysis of this compound, leading to the formation of pyruvate and ammonium chloride . This reaction involves the cleavage of the carbon-chlorine bond and the subsequent formation of new chemical bonds, demonstrating the compound’s role in enzyme-mediated reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the microbial communities in bioreactors can adapt to degrade 3-chloroaniline, a related compound, within three weeks of exposure . This adaptation highlights the temporal dynamics of this compound’s effects in laboratory environments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may have minimal impact. The specific threshold effects and toxicities depend on the animal model and the experimental conditions used .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the synthesis of other amino acids. The compound interacts with enzymes such as 3-chloro-D-alanine dehydrochlorinase, which catalyzes its hydrolysis . This interaction affects metabolic flux and the levels of metabolites involved in amino acid synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s water solubility facilitates its movement within the cellular environment . Detailed information on the specific transporters and binding proteins involved in its distribution is limited.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound’s localization within specific cellular compartments can affect its activity and function. Detailed studies on its subcellular localization and targeting signals are still needed to fully understand its distribution within cells .
Properties
IUPAC Name |
2-amino-3-chloropropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBJGPTTYPEMLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927558 | |
Record name | beta-Chloroalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3981-36-0, 39217-38-4, 13215-35-5 | |
Record name | β-Chloroalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3981-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloroalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC337715 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337715 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | beta-Chloroalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-DL-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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